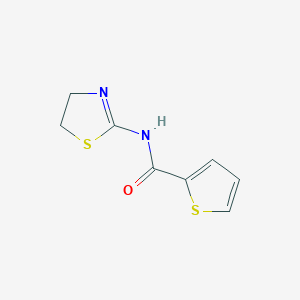

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS2/c11-7(6-2-1-4-12-6)10-8-9-3-5-13-8/h1-2,4H,3,5H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGRZEREDSEDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiophene and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds containing the thiazole and thiophene rings exhibit significant antimicrobial activity. For instance:

- A study noted that various thiazole derivatives showed potential against both Gram-positive and Gram-negative bacteria. Specifically, modifications to the thiazole structure enhanced antibacterial efficacy, with some derivatives achieving IC50 values as low as 0.125 µg/mL against specific pathogens .

- The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

The anticancer potential of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide has been explored through various studies:

- Compounds derived from thiophene and thiazole structures have been evaluated for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Molecular docking studies indicated that these compounds could effectively bind to targets involved in tumorigenesis, such as dihydrofolate reductase .

- Specific derivatives have shown promising results in inhibiting cancer cell proliferation by targeting DNA replication processes without significantly affecting normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

| Substituent | Effect on Activity | Remarks |

|---|---|---|

| Halogen groups (Cl, Br) | Enhanced antimicrobial activity | Particularly effective against resistant strains |

| Aromatic substitutions | Variable effects on anticancer activity | Dependent on the electronic nature of substituents |

| Alkyl chains | Modulate lipophilicity and cellular uptake | Longer chains may improve membrane permeability |

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

- Synthesis and Antimicrobial Evaluation :

- Anticancer Screening :

- Molecular Docking Studies :

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-nitrophenyl in 7a) enhance bioactivity in analogues, while bulky substituents (e.g., dichlorophenyl in ) may improve target specificity .

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Analogues with extended conjugation (e.g., triazepine derivatives) exhibit higher melting points (>200°C), likely due to increased crystallinity .

- Biological Potential: The compound in shows strong binding to Zika virus NS3 helicase (-9.111 docking score), suggesting that the dihydrothiazole-thiophene scaffold may have antiviral utility .

Biological Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, identified by its CAS number 215778-71-5, is a compound of increasing interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and the mechanisms underlying these activities.

- Molecular Formula : C8H8N2OS2

- Molar Mass : 212.29 g/mol

The compound features a thiazole ring fused with a thiophene moiety, which is critical for its biological activity. The presence of sulfur and nitrogen in its structure enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of thiazole derivatives, including this compound.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated various thiazole derivatives for their cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound exhibited notable antiproliferative activity with IC50 values comparable to standard chemotherapeutics such as Staurosporine .

- Table 1 : Cytotoxic Activity of Thiazole Derivatives

Compound Cell Line IC50 (µM) 4c MCF-7 2.57 ± 0.16 4c HepG2 7.26 ± 0.44 Staurosporine MCF-7 6.77 ± 0.41 Staurosporine HepG2 8.40 ± 0.51

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits promising antimicrobial activity.

- Antimicrobial Studies :

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacterial | 10 µg/mL |

| Compound B | Fungal | 15 µg/mL |

Q & A

Q. What are the optimal synthetic routes for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves condensation reactions between thiophene-2-carboxamide derivatives and 4,5-dihydro-1,3-thiazol-2-amine. For example:

- Step 1 : React thiophene-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.

- Step 2 : Couple with 4,5-dihydro-1,3-thiazol-2-amine in a polar aprotic solvent (e.g., DMF) under reflux (70–80°C) for 6–8 hours .

- Characterization : Use IR spectroscopy to confirm C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) stretches. NMR (¹H and ¹³C) identifies thiazoline ring protons (δ 3.0–4.0 ppm) and thiophene carbons (δ 120–140 ppm) .

Q. How is crystallographic data for this compound analyzed, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used to resolve the crystal structure. SHELX programs (e.g., SHELXL for refinement) are industry standards for small-molecule crystallography . Key steps:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply full-matrix least-squares refinement with anisotropic thermal parameters.

- Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding using Mercury or Olex2 .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in analyzing electronic properties?

Methodological Answer: Multiwfn calculates molecular electrostatic potential (MESP), electron localization function (ELF), and bond order. For this compound:

Q. How do researchers resolve contradictions in biological activity data for thiazoline-thiophene hybrids?

Methodological Answer: Discrepancies in cytotoxicity or enzyme inhibition data often arise from assay conditions or structural tautomerism. Strategies include:

- Tautomer Analysis : Use NMR (¹H and ¹³C) to detect equilibrium between thiazoline and thiazole forms, which affects binding affinity .

- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) to rule out cell-type specificity .

- Molecular Docking : Compare binding modes in ERRα vs. off-target receptors to explain selectivity variations .

Q. What strategies are used to analyze hydrogen-bonding patterns in crystal structures of similar compounds?

Methodological Answer: Graph-set analysis (Etter’s method) categorizes hydrogen bonds into patterns (e.g., chains, rings). For example:

Q. How are collision cross-section (CCS) values predicted for mass spectrometry applications?

Methodological Answer: Ion mobility-mass spectrometry (IM-MS) paired with computational tools (e.g., MOBCAL) predicts CCS values. For [M+H]+ ions of this compound:

Q. What mechanistic insights exist for the antitumor activity of thiazoline-thiophene hybrids?

Methodological Answer: Compounds may inhibit kinases (e.g., EGFR or VEGFR2) or act as ERRα antagonists. Key approaches:

Q. How do substituents on the thiophene ring affect electronic properties and bioactivity?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) reduce HOMO energy, enhancing electrophilic reactivity. Methyl groups increase lipophilicity (logP), improving membrane permeability. Structure-activity relationship (SAR) studies correlate substituent position with IC₅₀ shifts in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.